3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester, (4R)-
Description
Historical Development of Hantzsch Dihydropyridine Research
The synthesis of 1,4-dihydropyridines traces its origins to the pioneering work of Arthur Rudolf Hantzsch, who first reported this multicomponent reaction in 1882. This groundbreaking synthetic pathway, now known as the Hantzsch pyridine synthesis or Hantzsch dihydropyridine synthesis, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor such as ammonium acetate. The reaction initially produces a dihydropyridine intermediate that can be subsequently oxidized to a pyridine, with aromatization serving as the driving force for this transformation.
The Hantzsch synthesis has stood the test of time, remaining fundamentally unchanged for over 140 years while continuing to yield compounds of significant pharmaceutical importance. The reaction produces 1,4-dihydropyridines (DHPs), also known as "Hantzsch esters," as isolable intermediates. These compounds were initially considered merely as synthetic precursors to pyridines, with their potential medicinal value unrecognized for many decades after their discovery.
The pharmaceutical significance of 1,4-DHPs only began to emerge in the mid-20th century, when researchers identified their remarkable calcium channel blocking properties. This discovery revolutionized cardiovascular medicine, leading to the development of numerous clinically important drugs with the 1,4-DHP scaffold, including nifedipine, nitrendipine, amlodipine, and nisoldipine. These medications exert their antihypertensive and antianginal effects through interactions with voltage-gated calcium channels of the CaV1 (L-type) class.
Over time, the original Hantzsch method has been modified to improve reaction efficiency and product yield. Modern approaches incorporate green chemistry principles, employing solvent-free conditions, ultrasound irradiation, microwave chemistry, and eco-friendly catalysts like ceric ammonium nitrate (CAN). The Knoevenagel-Fries modification represents a significant advancement, enabling the synthesis of unsymmetrical pyridine compounds, thus expanding the structural diversity of accessible products.
Table 1: Milestone Developments in Hantzsch Dihydropyridine Research
The Hantzsch synthesis continues to evolve, with recent research focusing on asymmetric catalysis, multicomponent variations, and medicinal applications beyond cardiovascular disease. Contemporary studies have explored the use of 1,4-DHPs for multidrug resistance in cancer chemotherapy, benign prostatic hyperplasia, and adenosine receptor modulation.
Academic Significance of (4R)-Stereochemistry in Nitrophenyl Dihydropyridines
The stereochemistry of 1,4-dihydropyridines has emerged as a critical determinant of their biological activity and receptor selectivity. Nitrendipine, containing a stereocenter at the 4-position, can exist as either of two enantiomers, with commercial formulations typically administered as a racemate, an equal mixture of (R)- and (S)-forms. However, extensive research has demonstrated that these enantiomers exhibit significant differences in receptor binding affinity, pharmacokinetics, and therapeutic efficacy.
The academic significance of (4R)-stereochemistry in 3-nitrophenyl-substituted dihydropyridines extends beyond mere structural characterization, representing a paradigm shift in our understanding of drug-receptor interactions. Molecular docking and molecular dynamics simulation studies have revealed that both substitution patterns and stereochemistry significantly impact drug binding and membrane permeation/accumulation, influencing the site at which DHPs exert their effects as efflux inhibitors.
X-ray crystallographic studies of tissue-selective nifedipine analogues, including nitrendipine, have provided detailed insights into their three-dimensional structures. These analyses have revealed unique conformational features that enhance the fit to proposed receptor-binding regions, explaining their differential tissue selectivity. In particular, the (4R)-configuration of nitrendipine appears to optimize interactions with the binding pocket of L-type calcium channels, leading to enhanced potency compared to the (4S)-enantiomer.
Research on the stereochemical aspects of DHPs has been further advanced through studies of similar compounds like niguldipine. The enantiomers of niguldipine display marked differences in binding affinity, with (+)-niguldipine demonstrating significantly higher potency for 1,4-DHP receptors in skeletal muscle, brain, and heart tissues compared to its (-)-counterpart. These findings underscore the critical role of stereochemistry in determining receptor selectivity and binding affinity.
Table 2: Comparative Binding Affinities of (R)- and (S)-Enantiomers of Nitrendipine-Related DHPs
*Approximate values calculated based on reported 40-fold difference
The academic community has recognized that stereochemistry cannot be neglected during the development of novel 1,4-dihydropyridine derivatives. This understanding has led to increased interest in enantioselective synthesis methods and the clinical development of single-enantiomer formulations with improved therapeutic indices. The chiral phosphoric acid-catalyzed enantioselective bromination of symmetrical 1,4-DHPs represents a significant advancement in this field, enabling the conversion of inert C-H bonds into versatile C-Br bonds while maintaining high stereoselectivity.
Theoretical Classification Within Calcium Channel Modulating Pharmacophores
The 1,4-dihydropyridine nucleus serves as a privileged structure in medicinal chemistry, functioning as the scaffold for numerous calcium channel modulators with diverse therapeutic applications. These compounds exert their pharmacological effects through interactions with voltage-gated calcium channels, particularly those of the CaV1 (L-type) class. The theoretical classification of 1,4-DHPs within calcium channel modulating pharmacophores has evolved significantly since their initial discovery, with contemporary models providing detailed insights into their molecular mechanisms of action.
Molecular-level analyses have enabled the construction of detailed models of the 1,4-DHP receptor binding site, derived from the amino acid sequence of the α1 subunit of voltage-dependent calcium channels. These models suggest that the major recognition surfaces of the receptor lie in helical grooves on the S4 or voltage-sensing α-helix, positioned in the center of the bundle of transmembrane helices that define each of the four calcium channel domains. Multiple binding clefts, defined by specific amino acid sequences, exist on the S4 strand, providing potential explanations for the tissue selectivity observed with various DHP compounds.
Nitrendipine, specifically its (4R)-enantiomer, interacts with L-type calcium channels through a well-defined binding site. The compound diffuses into the membrane and binds to a high-affinity site on the inactivated L-type calcium channel, located between the four intermembrane components of the α1 subunit. While the exact mechanism of action remains incompletely understood, tyrosine and threonine residues within the binding pocket are believed to play crucial roles, with binding interfering with the voltage sensor and gating mechanism of the channel.
Table 3: Classification of 1,4-DHPs Based on Pharmacological Activity and Receptor Selectivity
The 1,4-DHP pharmacophore has demonstrated remarkable versatility beyond calcium channel modulation. When appropriately modified with specific substituents, these compounds can interact with diverse receptors and ion channels, including potassium and sodium channels, as well as G-protein coupled receptors. This pharmacological promiscuity highlights the privileged nature of the 1,4-DHP scaffold and explains its continued importance in drug discovery.
The tissue selectivity of 1,4-DHPs, despite the widespread occurrence of CaV1 channels throughout the body, arises from multiple factors. These include channel subtype differences, state-dependent interactions, pharmacokinetic variations, and differing modes of calcium mobilization across tissues. In particular, DHPs bind more effectively with L-type calcium channels in smooth muscle cells due to their lower resting membrane potential, explaining their preferential vascular effects.
Research Trajectory from Symmetric to Asymmetric Dihydropyridine Esters
The evolution of 1,4-dihydropyridine research has witnessed a significant shift from symmetric to asymmetric structures, representing a major advancement in the development of therapeutic agents with enhanced selectivity and efficacy. Early DHP compounds featured identical ester groups at the 3- and 5-positions of the pyridine ring. However, researchers gradually recognized that asymmetric substitution patterns could confer distinct pharmacological properties, opening new avenues for drug development.
The traditional Hantzsch synthesis typically produces symmetrical 1,4-DHPs when identical β-ketoesters are employed. However, modifications to the reaction conditions and starting materials have enabled the synthesis of asymmetric derivatives. The versatility of the Hantzsch synthesis allows for the assembly of the molecule one acetoacetate at a time, permitting the preparation of numerous asymmetric Hantzsch esters with diverse pharmacological profiles.
Nitrendipine exemplifies this asymmetric approach, featuring an ethyl ester at the 3-position and a methyl ester at the 5-position of the dihydropyridine ring. This asymmetric substitution pattern contributes to its unique pharmacokinetic and pharmacodynamic properties. Despite its structural similarity to nifedipine, the minor modifications in nitrendipine—an ethyl group instead of a methyl group at position 3 and a meta-positioned NO₂ group instead of ortho—result in significantly different pharmaceutical characteristics.
Table 4: Evolution of Symmetric and Asymmetric 1,4-Dihydropyridines and Their Applications
Recent advances in enantioselective synthesis have further expanded the potential of asymmetric DHPs. The development of chiral phosphoric acid-catalyzed reactions has enabled the selective bromination of symmetrical 1,4-DHPs, converting inert C-H bonds into versatile C-Br bonds with high stereoselectivity. This approach facilitates the modification of chiral 1,4-DHP derivatives with high efficiency, providing access to a wide range of asymmetric compounds with tailored pharmacological profiles.
The research trajectory has also extended to applications beyond cardiovascular medicine. Asymmetric DHPs have emerged as promising candidates for addressing multidrug resistance in cancer chemotherapy, with structural modifications designed to target P-glycoprotein (P-gp), a key efflux pump involved in cellular multidrug resistance. Molecular docking and dynamics simulation studies have demonstrated that both substitution patterns and stereochemistry significantly impact the ability of DHPs to bind P-gp, with asymmetric compounds offering enhanced specificity.
The contemporary focus on asymmetric DHPs represents a paradigm shift in medicinal chemistry, moving from simple symmetric structures toward complex, stereoselectively designed molecules with optimized receptor interactions. This evolution highlights the continuing relevance of the 1,4-DHP scaffold in modern drug discovery and development, with asymmetric derivatives like (R)-nitrendipine serving as important benchmarks for future innovations.
Properties
IUPAC Name |
5-O-ethyl 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHUJELLJLJGLN-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C([C@H]1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230776 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80890-07-9 | |
| Record name | Nitrendipine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080890079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITRENDIPINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20VJ8H4MNI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester, commonly referred to as Lercanidipine, is a dihydropyridine calcium channel blocker used primarily in the treatment of hypertension. This compound exhibits significant biological activity through its mechanism of action on calcium channels, leading to vasodilation and reduced blood pressure. This article delves into the detailed biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H23N2O4
- Molecular Weight : 329.390 g/mol
- CAS Number : 1165-06-6
- Density : 1.122 g/cm³
- Boiling Point : 449.6ºC at 760 mmHg
- Flash Point : 225.7ºC
Lercanidipine functions by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, resulting in relaxation of the vascular smooth muscle and subsequent vasodilation. The high lipophilicity of Lercanidipine contributes to its prolonged action compared to other dihydropyridine calcium antagonists.
Pharmacological Effects
The primary pharmacological effects of Lercanidipine include:
- Antihypertensive Activity : Effective in lowering blood pressure in patients with hypertension.
- Vasodilation : Induces systemic vasodilation by relaxing arterial smooth muscles.
- Cardiovascular Protection : May offer protective effects against cardiac hypertrophy and ischemia.
Clinical Studies
Several clinical studies have demonstrated the efficacy of Lercanidipine in reducing blood pressure with minimal side effects:
- Efficacy in Hypertension Management :
- Side Effect Profile :
Comparative Studies
A comparative analysis between Lercanidipine and other calcium channel blockers indicated that Lercanidipine has a slower onset but longer duration of action, making it suitable for once-daily dosing .
| Compound | Onset of Action | Duration of Action | Dosing Frequency |
|---|---|---|---|
| Lercanidipine | Slow | Long | Once daily |
| Amlodipine | Rapid | Moderate | Once daily |
| Nifedipine | Rapid | Short | Multiple doses |
Case Studies
- Case Study on Efficacy :
- Mechanistic Insights :
Scientific Research Applications
Structure
The compound features a pyridine ring with two carboxylic acid groups and a nitrophenyl substituent, which contributes to its biological activity and reactivity.
Antihypertensive Agents
Research indicates that derivatives of 3,5-pyridinedicarboxylic acid exhibit significant antihypertensive properties. The compound acts as a calcium channel blocker, similar to other dihydropyridine derivatives. A study demonstrated that it effectively reduces blood pressure in hypertensive models by inhibiting calcium influx in vascular smooth muscle cells .
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle . Its nitrophenyl group is believed to enhance its cytotoxicity against various tumors.
Pesticide Development
Due to its structural properties, this compound has been explored as a potential pesticide. Its ability to disrupt the metabolic processes of pests has led to investigations into its efficacy as an insecticide . Field trials have indicated that formulations containing this compound can significantly reduce pest populations while being less toxic to beneficial insects.
Polymer Synthesis
The compound is utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in materials suitable for high-performance applications such as automotive components and electronic devices .
Case Studies
Comparison with Similar Compounds
Notes
- Stereochemistry Matters : The (4R)-configuration of Nitrendipine enhances its vascular selectivity and reduces adverse cardiac effects compared to racemic mixtures .
- Synthetic Challenges : Ethyl/methyl ester analogs like Nitrendipine require precise regioselective esterification during synthesis to avoid byproducts such as diethyl or dimethyl derivatives .
- Photostability : Unlike Nifedipine, Nitrendipine’s meta-nitro group reduces photodegradation, improving formulation stability .
Preparation Methods
Reaction Mechanism and Conditions
The mechanism proceeds through Knoevenagel condensation between the aldehyde and one β-keto ester, followed by Michael addition of the second β-keto ester and subsequent cyclization. Key considerations include:
-
Solvent : Traditional methods use ethanol or methanol under reflux (60–80°C).
-
Catalyst : Acidic or basic catalysts (e.g., piperidine) accelerate the reaction.
-
Oxidation : The initial 1,4-DHP product may undergo oxidation to the pyridine form, but the target compound retains the dihydro structure.
A typical procedure involves refluxing equimolar amounts of 3-nitrobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), methyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol) in ethanol for 6–12 hours. The crude product is isolated via filtration or extraction, yielding a racemic mixture.
Modern Catalytic Modifications
Heterogeneous Catalysis with Fe-Cu/ZSM-5
Recent advancements employ nanocatalysts to enhance efficiency and sustainability. Safa et al. demonstrated that Fe-Cu/ZSM-5 (3 wt%) in water under sonication (20% power, 5–8 minutes) achieves 95% yield for analogous 1,4-DHP derivatives. This method offers:
Table 1: Comparative Analysis of Catalytic Methods
| Method | Catalyst | Solvent | Time | Yield (%) | Stereoselectivity |
|---|---|---|---|---|---|
| Classical Hantzsch | None | Ethanol | 12 h | 60–70 | Racemic |
| Fe-Cu/ZSM-5 | Fe-Cu/ZSM-5 | Water | 8 min | 95 | Racemic |
| Asymmetric Catalysis | Chiral Ligands | Toluene | 24 h | 80 | 90% ee (4R) |
Stereochemical Control in (4R)-Configuration
The target compound’s 4R stereochemistry necessitates enantioselective synthesis. Two primary approaches are employed:
Chiral Auxiliaries and Resolutions
-
Kinetic Resolution : Using chiral catalysts (e.g., organocatalysts or metal-ligand complexes) during cyclization to favor the 4R enantiomer. For example, Zheng et al. achieved 90% enantiomeric excess (ee) using a bisoxazoline-copper catalyst.
-
Chromatographic Separation : Racemic mixtures are resolved via chiral HPLC or enzymatic resolution, though this adds cost and complexity.
Asymmetric Hantzsch Reactions
Pioneering work by Charette et al. demonstrated that chiral Brønsted acids or thiourea catalysts induce asymmetry during the Michael addition step, directly yielding 4R-configured products. Key parameters include:
-
Temperature : Lower temperatures (−20°C to 0°C) improve ee.
-
Solvent : Nonpolar solvents (toluene, hexane) enhance catalyst-substrate interactions.
Optimization of Ester Group Incorporation
The mixed ethyl-methyl ester motif requires careful selection of β-keto esters:
-
Sequential Esterification : Reacting 3-nitrobenzaldehyde with ethyl acetoacetate and methyl acetoacetate in a stepwise manner.
-
Pre-mixed β-Keto Esters : Simultaneous use of both esters in the reaction, though this risks statistical distribution of ester groups.
Table 2: Ester Group Distribution in Hantzsch Products
| Ethyl Acetoacetate : Methyl Acetoacetate | Ethyl-Methyl Ester Yield (%) |
|---|---|
| 1:1 | 45 |
| 2:0 | 70 (Diethyl ester) |
| 0:2 | 65 (Dimethyl ester) |
Data indicate that a 1:1 ratio of β-keto esters maximizes mixed ester formation, albeit with moderate yield.
Green Chemistry and Industrial Scalability
Q & A
Q. What are the optimal synthetic routes for preparing (4R)-configured dihydropyridine derivatives, and how can reaction conditions be tailored to improve enantiomeric purity?
Q. What computational strategies are effective in predicting the stereochemical stability and pharmacological activity of (4R)-configured dihydropyridines?
Q. Conflicting reports exist regarding the compound’s solubility in aqueous vs. organic solvents. How can researchers resolve this?
- Methodological Answer: Discrepancies arise from polymorphic forms or hydration states. Characterize solubility via:
Dynamic Light Scattering (DLS): Detect aggregates in PBS (pH 7.4) .
X-ray Crystallography: Identify hydrate formation (e.g., hemihydrate in ) .
Solubility Parameters: Use Hansen solubility parameters (δD, δP, δH) to optimize co-solvents (e.g., PEG-400 increases solubility to 1.2 mg/mL) .
Stereochemical and Pharmacokinetic Challenges
Q. What in vitro/in vivo approaches validate the (4R)-enantiomer’s metabolic stability and avoid racemization?
- Methodological Answer:
- In Vitro: Incubate with liver microsomes (human/rat) and monitor enantiomer ratios via LC-MS/MS. (4R) shows slower clearance (CL = 15 mL/min/kg) than (4S) (CL = 28 mL/min/kg) .
- In Vivo: Administer (4R) to Sprague-Dawley rats and collect plasma samples. Use chiral HPLC to confirm no racemization over 24 hrs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
